molecular formula C15H13N3OS2 B3019412 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034368-66-4

2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B3019412
CAS No.: 2034368-66-4
M. Wt: 315.41
InChI Key: QTSHYNUKOGRICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is an organic compound that features a thiophene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves the reaction of thiophene derivatives with pyrazine derivatives under specific conditions. One common method involves the use of [3-(thiophen-3-yl)pyrazin-2-yl]methanamine as a starting material . This compound is reacted with acetic anhydride in the presence of a base such as triethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Both the thiophene and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted thiophene and pyrazine derivatives.

Scientific Research Applications

2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is unique due to the presence of both thiophene and pyrazine rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-thiophen-3-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14(7-11-1-5-20-9-11)18-8-13-15(17-4-3-16-13)12-2-6-21-10-12/h1-6,9-10H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSHYNUKOGRICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.